

synthesis of ethyl 7-methoxybenzofuran-2-carboxylate from 2-hydroxy-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: ethyl 7-methoxybenzofuran-2-carboxylate

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Application Notes and Protocols: Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **ethyl 7-methoxybenzofuran-2-carboxylate**, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a cyclocondensation reaction between 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and ethyl chloroacetate using potassium carbonate as a base. This method offers a straightforward and efficient route to the target benzofuran derivative.

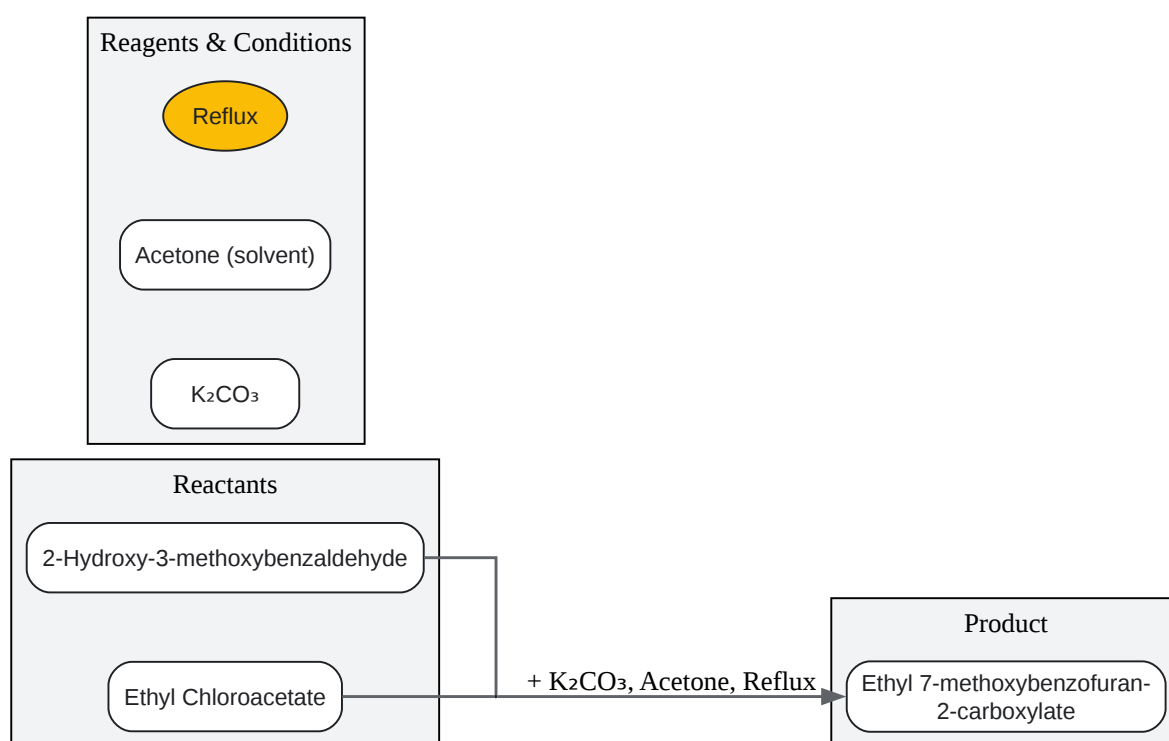
Introduction

Benzofuran derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. **Ethyl 7-methoxybenzofuran-2-carboxylate**, in particular, serves as a versatile building block for the synthesis of more complex molecules targeting neurological and cardiovascular diseases, as well as for the development of novel agrochemicals.[1] The synthesis outlined here is a modification of the well-established methods for preparing

benzofuran-2-carboxylic acid esters from salicylaldehydes. The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde with ethyl chloroacetate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

Synthetic Pathway

The overall synthetic scheme is presented below:



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Caption: Synthetic route for **ethyl 7-methoxybenzofuran-2-carboxylate**.

Experimental Protocol

Materials and Equipment

- 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
- Ethyl chloroacetate
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous acetone
- Dichloromethane (DCM)
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Rotary evaporator
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography (if necessary)
- Ethyl acetate and hexanes for chromatography

Procedure

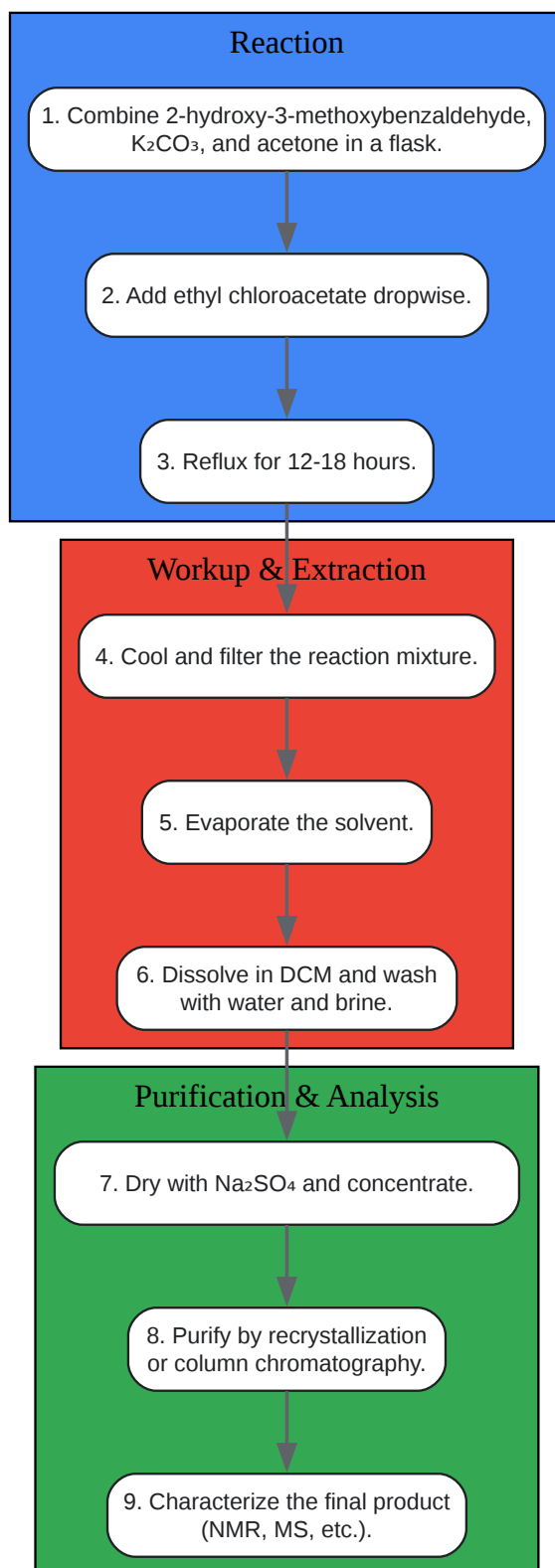
- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone (100 mL).
- **Addition of Reagent:** While stirring the mixture, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

- **Reaction:** Heat the reaction mixture to reflux and maintain it for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.
- **Extraction:** Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL) followed by brine solution (50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **ethyl 7-methoxybenzofuran-2-carboxylate**.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product.

Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalents	Physical State	Melting Point (°C)
2-hydroxy-3-methoxybenzaldehyde	C ₈ H ₈ O ₃	152.15	1.0	Solid	40-43
Ethyl chloroacetate	C ₄ H ₇ ClO ₂	122.55	1.2	Liquid	-26
Potassium carbonate	K ₂ CO ₃	138.21	2.5	Solid	891
Ethyl 7-methoxybenzofuran-2-carboxylate	C ₁₂ H ₁₂ O ₄	220.22	-	Solid	85-90[2]

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis and purification.

Characterization Data for Ethyl 7-methoxybenzofuran-2-carboxylate

- Molecular Formula: $C_{12}H_{12}O_4$ [2][3]
- Molecular Weight: 220.22 g/mol [2]
- Appearance: White to cream or pale yellow crystals or powder [3]
- Melting Point: 85-90 °C [2]
- IUPAC Name: ethyl 7-methoxy-1-benzofuran-2-carboxylate [3]
- CAS Number: 50551-58-1 [2][3]

Spectral data for this compound, including 1H NMR, ^{13}C NMR, and mass spectrometry, can be found in various chemical databases. [4][5][6]

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- To cite this document: BenchChem. [synthesis of ethyl 7-methoxybenzofuran-2-carboxylate from 2-hydroxy-3-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268053#synthesis-of-ethyl-7-methoxybenzofuran-2-carboxylate-from-2-hydroxy-3-methoxybenzaldehyde]

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